molecular formula C12H12N2O B191368 Harmalol CAS No. 525-57-5

Harmalol

Cat. No. B191368
CAS RN: 525-57-5
M. Wt: 200.24 g/mol
InChI Key: RHVPEFQDYMMNSY-UHFFFAOYSA-N
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Description

Harmalol is a naturally occurring beta-carboline alkaloid that is found in various plants, including Peganum harmala, Passiflora incarnata, and Banisteriopsis caapi. Harmalol is a structural analog of harmine, another beta-carboline alkaloid that has been extensively studied for its pharmacological properties. Harmalol has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.

Scientific research applications

  • Anti-Cancer Properties: Harmalol exhibits notable cytotoxicity against various human cancer cell lines. It interacts with nucleic acids, inducing apoptosis in cancer cells. This apoptotic induction ability of Harmalol has been studied extensively in HepG2 cells, a human liver cancer cell line, where it showed a significant reduction in cell proliferation and triggered apoptotic pathways through the generation of reactive oxygen species (ROS) and DNA damage. This indicates its potential as a therapeutic agent against hepatocellular carcinoma (HCC) and other cancers (Sarkar & Bhadra, 2017); (Sarkar, Bhattacharjee, Ghosh, & Bhadra, 2020).

  • Binding with Nucleic Acids: Harmalol's interaction with DNA and RNA is crucial in understanding its therapeutic roles. It binds with nucleic acids of various motifs, showing a preference for binding to A-T rich regions in DNA. This binding mechanism plays a pivotal role in its pharmacological activity and serves as a basis for its potential use in drug design (Sarkar, Bhattacharjee, & Bhadra, 2016); (Nafisi, Mokhtari Malekabady, & Khalilzadeh, 2010).

  • Neuroprotective Effects: Harmalol has shown protective effects against dopamine- and 6-hydroxydopamine-induced oxidative damage in brain mitochondria and synaptosomes, as well as in PC12 cells. This indicates its potential use in treating neurodegenerative diseases by attenuating brain damage through its antioxidant properties (Kim, Jang, Han, & Lee, 2001).

  • Binding with Human Serum Albumin (HSA): Harmalol's interaction with HSA has been studied, showing significant binding and conformational changes in HSA. This interaction is crucial for understanding its pharmacokinetics and pharmacodynamics (Hemmateenejad, Shamsipur, Samari, Khayamian, Ebrahimi, & Rezaei, 2012).

  • Inhibition of Platelet Aggregation: Harmalol has been found to inhibit platelet aggregation, particularly collagen-induced platelet aggregation. This suggests its potential application in preventing atherothrombotic diseases (Im, Jin, Lee, Yu, Han, Im, Hong, Yoo, Pyo, & Yun, 2009).

  • Monoamine Oxidase Inhibition: Harmalol and other beta-carboline alkaloids have been found to inhibit monoamine oxidase (MAO), particularly MAO-A, in seed and root extracts of Peganum harmala. This inhibition is significant for understanding its psychopharmacological effects and potential antidepressant actions (Herraiz, González, Ancín-Azpilicueta, Arán, & Guillén, 2010).

properties

IUPAC Name

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVPEFQDYMMNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6028-07-5 (hydrochloride)
Record name Harmalol
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DSSTOX Substance ID

DTXSID50894870, DTXSID90975692
Record name Harmalol
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Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
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Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Harmalol
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Product Name

Harmalol

CAS RN

525-57-5, 6028-00-8
Record name Harmalol
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Record name harmalol
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Record name Harmalol
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Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
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Record name Harmalol
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Record name HARMALOL
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Record name Harmalol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 - 105 °C
Record name Harmalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,670
Citations
M Kartal, ML Altun, S Kurucu - Journal of pharmaceutical and biomedical …, 2003 - Elsevier
A simple and sensitive method for separation and determination of harmol, harmalol, harmine and harmaline has been developed and validated. Harmol, harmalol, harmine and …
Number of citations: 245 www.sciencedirect.com
DH Aarons, GV Rossi, RF Orzechowski - Journal of Pharmaceutical …, 1977 - Elsevier
Each of three harmala alkaloids, harmine, harmaline, and harmalol, decreased heart rate and increased pulse pressure, peak aortic flow, and myocardial contractile force in intact …
Number of citations: 103 www.sciencedirect.com
GJ Mulder, AH Hagedoorn - Biochemical pharmacology, 1974 - Elsevier
… Harmol and harmalol were glucuronidated by UDP glucuronyltransferase at … harmalol was a very poor substrate of this enzyme. Thus, the excretory pattern of harmol and harmalol can …
Number of citations: 102 www.sciencedirect.com
B Hemmateenejad, M Shamsipur, F Samari… - … of pharmaceutical and …, 2012 - Elsevier
… HSA was quenched by harmalol, which was … harmalol binds to both the IIA and IIIA sub-domains of HSA with a slight preference toward sub-domain IIA. Finally, the binding of harmalol …
Number of citations: 125 www.sciencedirect.com
MC Biondic, R Erra-Balsells - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… of neutral harmalol because the authors say that 'no fluorescence of neutral harmalol could be … Camacho l 6 only shows the total fluorescence spectrum of harmalol in ethanol solution $ …
Number of citations: 28 pubs.rsc.org
MAM El Gendy, AA Soshilov, MS Denison… - Food and chemical …, 2012 - Elsevier
… , harmalol, on dioxin-mediated induction of CYP1A1 in human hepatoma HepG2 cells. Our results showed that harmaline and harmalol at … by both harmaline and harmalol. In addition, …
Number of citations: 53 www.sciencedirect.com
CS Lee, ES Han, YY Jang, JH Han… - Journal of …, 2000 - Wiley Online Library
The present study elucidated the protective effect of β‐carbolines (harmaline, harmalol, and harmine) on oxidative neuronal damage. MPTP treatment increased activities of total …
Number of citations: 92 onlinelibrary.wiley.com
L Zhang, L Teng, C Gong, W Liu, X Cheng, S Gu… - … of pharmaceutical and …, 2013 - Elsevier
Harmine (HAR) and harmaline (HAL) were metabolized by demethylation to form harmol (HOL) and harmalol (HAM) both in vivo and in vitro. It has been demonstrated tremendous …
Number of citations: 19 www.sciencedirect.com
S Sarkar, K Bhadra - Mini reviews in medicinal chemistry, 2018 - ingentaconnect.com
… calorimetry shows binding and interaction of harmalol with several natural and synthetic … harmalol treated cancer cells. Conclusion: These results stating the therapeutic role of harmalol, …
Number of citations: 11 www.ingentaconnect.com
D Stanković, E Mehmeti, L Svorc, K Kalcher - Microchemical Journal, 2015 - Elsevier
In this paper a new electrochemical method for determination of the β-carboline alkaloids, harmalol and harmine, using differential pulse voltammetry is presented. Experimental …
Number of citations: 57 www.sciencedirect.com

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